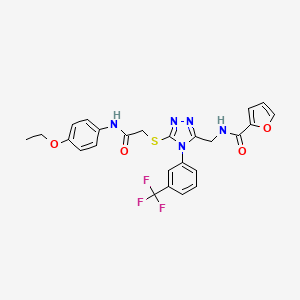
N-((5-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(Trifluormethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C25H22F3N5O4S and its molecular weight is 545.54. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- In einer Studie wurden neuartige Thieno[3,2-d]pyrimidin-Derivate, einschließlich dieser Verbindung, durch Modifizierung der Struktur von Tazemetostat (einem bestehenden EZH2-Inhibitor) synthetisiert. Verbindung 12e zeigte bemerkenswerte Antitumoraktivität gegen Lymphomzellinien (SU-DHL-6, WSU-DLCL-2 und K562) mit geringer Toxizität gegenüber normalen HEK293T-Zellen .
Antitumoraktivität
Struktur-Wirkungs-Beziehung (SAR)-Studien
Biologische Aktivität
N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H22N4O3S2, with a molecular weight of 490.6 g/mol. The structure features a furan carboxamide linked to a triazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S₂ |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 393571-63-6 |
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its in vitro activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In studies, it demonstrated promising results, particularly when tested in glycerol-enriched media, suggesting a glycerol-dependent mechanism of action for its efficacy against Mtb .
Anticancer Properties
The compound has also been screened for anticancer activity. In a study involving multicellular spheroids, it was found to inhibit cancer cell proliferation effectively. The mechanism appears to involve the disruption of cellular metabolic pathways and induction of apoptosis in cancer cells .
Cytotoxicity Assessment
Cytotoxicity assays have shown that while the compound exhibits potent biological activity against target pathogens and cancer cells, it maintains a favorable safety profile with limited toxicity to mammalian cell lines at therapeutic concentrations .
The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for the survival and proliferation of target cells. For example:
- Enzyme Inhibition : The compound may bind to active sites on enzymes critical for microbial metabolism or cancer cell growth.
- Cell Cycle Disruption : It could interfere with cell cycle progression in cancer cells, leading to apoptosis.
Case Studies and Research Findings
- Antimycobacterial Activity : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) against Mtb strains under specific culture conditions. This suggests potential for development as an antitubercular agent .
- Anticancer Screening : In vitro studies demonstrated that the compound effectively reduced viability in various cancer cell lines, indicating its potential as an anticancer therapeutic .
- Safety Profile : Toxicological assessments revealed that the compound has low cytotoxic effects on normal human cells, highlighting its therapeutic potential with minimal side effects .
Eigenschaften
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O4S/c1-2-36-19-10-8-17(9-11-19)30-22(34)15-38-24-32-31-21(14-29-23(35)20-7-4-12-37-20)33(24)18-6-3-5-16(13-18)25(26,27)28/h3-13H,2,14-15H2,1H3,(H,29,35)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPIIPINQYTYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














